![molecular formula C25H19N3O2 B14626478 8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline CAS No. 57310-76-6](/img/structure/B14626478.png)
8,8'-[Pyridine-2,6-diylbis(methyleneoxy)]diquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(quinoline-8-yloxymethyl)pyridine is a complex organic compound that features a pyridine core substituted with two quinoline-8-yloxymethyl groups at the 2 and 6 positions. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The unique structure of 2,6-Bis(quinoline-8-yloxymethyl)pyridine allows it to interact with metal ions and other molecules, making it a valuable ligand in coordination chemistry and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(quinoline-8-yloxymethyl)pyridine typically involves the reaction of 2,6-bis(hydroxymethyl)pyridine with quinoline-8-ol in the presence of a suitable base. The reaction proceeds through the formation of an intermediate quinoline-8-yloxymethyl ether, which then reacts with the pyridine core to form the final product. Common bases used in this reaction include potassium carbonate and sodium hydroxide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of 2,6-Bis(quinoline-8-yloxymethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
2,6-Bis(quinoline-8-yloxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The quinoline moieties can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of quinoline-8-methanol derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
科学的研究の応用
2,6-Bis(quinoline-8-yloxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be used in catalysis, materials science, and as sensors.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 2,6-Bis(quinoline-8-yloxymethyl)pyridine involves its ability to coordinate with metal ions and interact with biological macromolecules. The quinoline moieties can intercalate with DNA, disrupting its structure and function. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby affecting various biochemical pathways. The pyridine core enhances the compound’s ability to form stable complexes with metal ions, which can be utilized in catalysis and materials science.
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with two pyridine rings.
1,10-Phenanthroline: Another popular ligand with a similar structure but different electronic properties.
2,6-Bis(hydroxymethyl)pyridine: A precursor to 2,6-Bis(quinoline-8-yloxymethyl)pyridine with hydroxymethyl groups instead of quinoline moieties.
Uniqueness
2,6-Bis(quinoline-8-yloxymethyl)pyridine is unique due to the presence of quinoline moieties, which impart additional electronic and steric properties compared to other similar compounds. This enhances its ability to interact with metal ions and biological macromolecules, making it a versatile compound for various applications.
特性
CAS番号 |
57310-76-6 |
|---|---|
分子式 |
C25H19N3O2 |
分子量 |
393.4 g/mol |
IUPAC名 |
8-[[6-(quinolin-8-yloxymethyl)pyridin-2-yl]methoxy]quinoline |
InChI |
InChI=1S/C25H19N3O2/c1-6-18-8-4-14-26-24(18)22(12-1)29-16-20-10-3-11-21(28-20)17-30-23-13-2-7-19-9-5-15-27-25(19)23/h1-15H,16-17H2 |
InChIキー |
JRLFSXYEXDSPBX-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCC3=NC(=CC=C3)COC4=CC=CC5=C4N=CC=C5)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




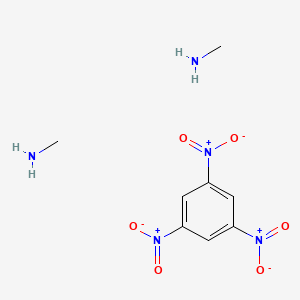

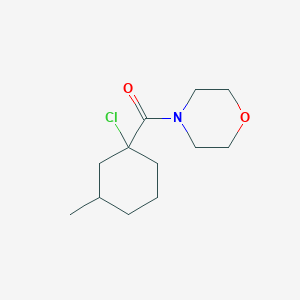
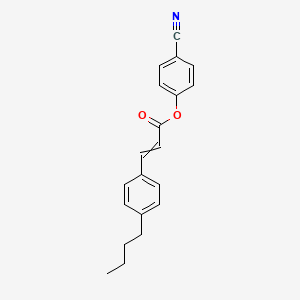


![Ethyl bromo[2-(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B14626460.png)

![1-Isocyanato-4-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14626470.png)
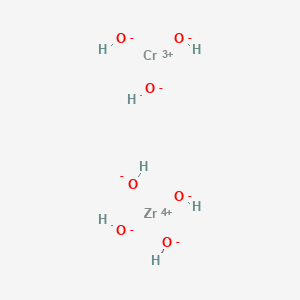
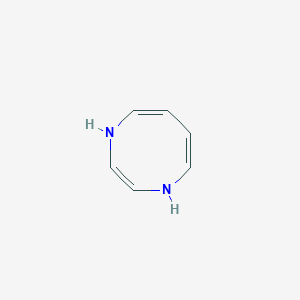
![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
